

An In-depth Technical Guide to 3-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyanobutanoic acid

Cat. No.: B3211367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic approaches for **3-cyanobutanoic acid**. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates theoretical predictions and data from structurally similar compounds to offer a thorough understanding. The document is intended for an audience with a strong background in chemistry and pharmacology, providing detailed information relevant to research and drug development.

Molecular Structure and Identification

3-Cyanobutanoic acid is an aliphatic carboxylic acid containing a nitrile group. Its structure is characterized by a four-carbon butanoic acid backbone with a cyano (-C≡N) substituent at the third carbon position.

Chemical Identifiers

A summary of the key chemical identifiers for **3-cyanobutanoic acid** is presented in Table 1.

Identifier	Value	Source
IUPAC Name	3-cyanobutanoic acid	[1]
Molecular Formula	C ₅ H ₇ NO ₂	[2]
Molecular Weight	113.12 g/mol	[1]
CAS Number	108747-49-5	[1]
SMILES String	CC(C#N)CC(O)=O	[1]
InChI String	InChI=1S/C5H7NO2/c1-4(2-6)3-5(7)8/h4H,3H2,1H3,(H,7,8)	N/A

Physicochemical Properties

Direct experimental data for the physicochemical properties of **3-cyanobutanoic acid** are not readily available in the scientific literature. The data presented in Table 2 are largely predicted or inferred from closely related compounds. These values should be considered estimates and used with caution.

Property	Predicted/Estimated Value	Notes
pKa	~4-5	Estimated based on the pKa of butanoic acid (~4.8) and the electron-withdrawing effect of the cyano group.
logP	-0.2 to 0.5	Estimated based on the values for similar small-chain cyano-carboxylic acids.
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Expected to be high	The presence of both a carboxylic acid and a nitrile group suggests good solubility in polar solvents like water.

Spectroscopic Data (Theoretical)

No experimental spectroscopic data for **3-cyanobutanoic acid** has been identified. The following are predicted spectral features based on its structure.

¹H NMR Spectroscopy (Predicted)

- CH₃ group: A doublet around 1.3-1.5 ppm.
- CH₂ group: A doublet of doublets around 2.6-2.8 ppm.
- CH group: A multiplet around 3.0-3.2 ppm.
- COOH proton: A broad singlet at >10 ppm.

¹³C NMR Spectroscopy (Predicted)

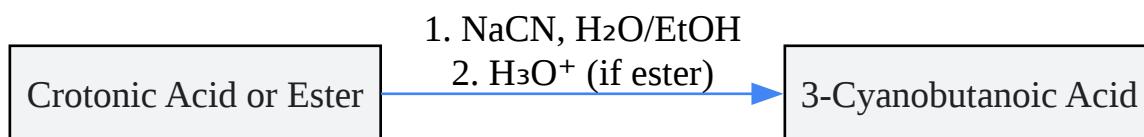
- CH₃ carbon: ~15-20 ppm.
- CH₂ carbon: ~35-40 ppm.
- CH carbon: ~25-30 ppm.
- CN carbon (nitrile): ~115-120 ppm.
- COOH carbon: ~170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
- C≡N stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
- C-O stretch (carboxylic acid): A medium-intensity peak around 1200-1300 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): m/z = 113.0477 (for C₅H₇NO₂).


- Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 amu) and cleavage adjacent to the cyano group are expected.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-cyanobutanoic acid** are not widely published, general synthetic strategies can be proposed based on established organic chemistry principles.

Potential Synthetic Pathways

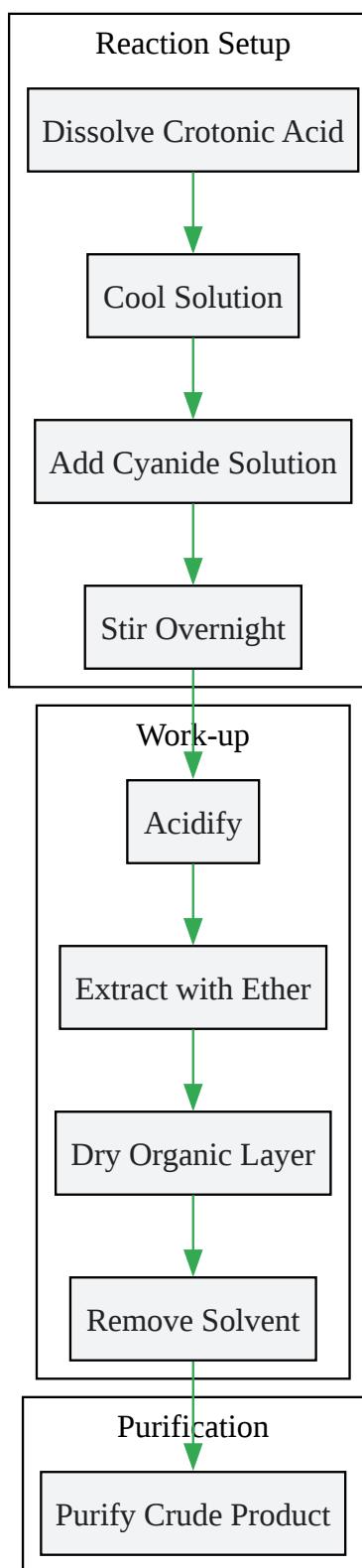
A plausible synthetic route could involve the conjugate addition of a cyanide nucleophile to a suitable α,β -unsaturated carboxylic acid or ester, followed by hydrolysis if an ester is used.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-cyanobutanoic acid**.

Experimental Protocol: A General Approach for Conjugate Addition

Disclaimer: The following is a generalized protocol and has not been optimized for the synthesis of **3-cyanobutanoic acid**. It should be adapted and tested on a small scale with appropriate safety precautions.


Materials:

- Crotonic acid (or methyl/ethyl crotonate)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol
- Water

- Hydrochloric acid (HCl)
- Diethyl ether

Procedure:

- Dissolve crotonic acid (1 equivalent) in a mixture of ethanol and water.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
- Allow the reaction mixture to stir at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
- Extract the product into diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **3-cyanobutanoic acid** by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity, pharmacological properties, or involvement in signaling pathways of **3-cyanobutanoic acid**.

Rationale for Potential Interest

Small molecules containing both carboxylic acid and nitrile functionalities can be of interest in drug discovery for several reasons:

- The carboxylic acid group can mimic the phosphate group of natural substrates for enzymes or can act as a hydrogen bond donor/acceptor.
- The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical modification.
- The overall polarity and size of **3-cyanobutanoic acid** make it a potential fragment for fragment-based drug discovery (FBDD).

Hypothetical Signaling Pathway Involvement

Given its structure, if **3-cyanobutanoic acid** were to have biological activity, it might interact with enzymes that process small carboxylic acids, such as certain metabolic enzymes or histone deacetylases (HDACs). This is purely speculative and would require experimental validation.

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction with a target enzyme.

Conclusion

3-Cyanobutanoic acid is a simple yet potentially interesting molecule for chemical and pharmaceutical research. This guide has summarized its known structural and identifying information. However, a significant gap exists in the experimental data regarding its

physicochemical properties, spectroscopic characterization, and biological activity. The provided theoretical data and generalized experimental protocols offer a starting point for researchers interested in exploring this compound further. Future experimental work is necessary to fully elucidate the properties and potential applications of **3-cyanobutanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyano-2-hydroxybutanoic acid | C5H7NO3 | CID 79124312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-cyanobutanoic acid 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyanobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3211367#3-cyanobutanoic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com